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Abstract

Henagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2
(SGLT2), developed by Jiangsu Hengrui Medicine. Approved in China for the treatment of type
2 diabetes mellitus (T2DM), it represents a significant advancement in oral antihyperglycemic
therapy. This technical guide provides an in-depth overview of the discovery, synthesis
pathway, mechanism of action, and key experimental data for henagliflozin.

Introduction: The Dawn of a New-Generation
Antidiabetic Agent

Henagliflozin (also known as SHR3824) is a C-glucoside derivative that selectively targets
SGLT2 in the renal proximal tubules.[1][2] This inhibition blocks the reabsorption of glucose
from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent
reduction in blood glucose levels.[1] Its development was driven by the need for effective T2DM
treatments with a low risk of hypoglycemia and potential cardiovascular benefits.[3]

Discovery and Preclinical Development

The discovery of henagliflozin stemmed from a focused effort to identify novel C-aryl-
glucoside-type derivatives with high potency and selectivity for SGLT2 over SGLT1.[1] Jiangsu
Hengrui Medicine spearheaded the development of this compound.[2][4]
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In Vitro Efficacy and Selectivity

Henagliflozin demonstrated potent and highly selective inhibition of human SGLT2.
Experimental Protocol: SGLT Inhibition Assay

The inhibitory activity of henagliflozin on human SGLT1 and SGLT2 was assessed using a
cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1
or SGLT2 were used. The uptake of a radiolabeled glucose analog, **C-a-
methylglucopyranoside (**C-AMG), was measured in the presence of varying concentrations of
henagliflozin. The half-maximal inhibitory concentration (ICso) was determined by fitting the
concentration-response data to a four-parameter logistic equation.

Transporter ICs0 (M) Selectivity (SGLT1/SGLT2)
Human SGLT2 2.38[5] \multirow{2}{*1818-fold[5]}
Human SGLT1 4324[5]

Table 1: In Vitro Inhibitory

Activity of Henagliflozin

In Vivo Preclinical Efficacy

The antidiabetic effects of henagliflozin were evaluated in rodent models of type 2 diabetes.
Experimental Protocol: Diabetic Mouse Model Study

Male db/db mice, a genetic model of type 2 diabetes, were used to assess the in vivo efficacy
of henagliflozin. The mice were treated with oral doses of henagliflozin (0.3, 1.0, or 3.0
mg/kg) once daily for 43 days. Parameters such as urinary glucose excretion, plasma glucose
levels, and body weight were monitored throughout the study.
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Reduction in Fasting Reduction in Non-fasting
Dose (mg/kg)
Glucose Glucose
0.3 49.5%][5] 24.7%][5]
1.0 57.8%][5] 28.2%][5]
3.0 62.9%[5] 35.1%][5]

Table 2: Effect of Henagliflozin
on Plasma Glucose in db/db

Mice

In Goto-Kakizaki (GK) rats, another model of T2DM, daily oral administration of henagliflozin
for 41 days led to a dose-dependent increase in urinary glucose excretion and a significant

reduction in blood glucose levels.[5]

Dose (mglkg) HbA1c (%)
0.3 5.47[5]
1.0 5.19[5]
3.0 5.04[5]

Table 3: Effect of Henagliflozin on HbAlc in GK
Rats

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats revealed the absorption, distribution, metabolism, and excretion
profile of henagliflozin. Following oral administration, henagliflozin is absorbed and primarily
metabolized via glucuronidation and oxidation.[6] The majority of the drug and its metabolites

are eliminated through feces.[6]

Synthesis Pathway of Henagliflozin

The synthesis of henagliflozin involves a multi-step process, with key aspects detailed in
patents filed by Jiangsu Hengrui Medicine. The initial described synthesis was a thirteen-step
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process with an overall yield of 3%.[1] The core of the synthesis involves the coupling of a
protected glucolactone derivative with a substituted aromatic aglycone.

A representative synthesis scheme is outlined below, based on publicly available information
and general methods for synthesizing C-aryl glucosides.

Aglycone Synthesis

5-bromo-2-chlorobenzoyl chioride

Click to download full resolution via product page

A simplified representation of the Henagliflozin synthesis pathway.

Key Steps in the Synthesis:

o Aglycone Moiety Synthesis: The synthesis begins with the Friedel-Crafts acylation of 1-
ethoxy-2-fluorobenzene with 5-bromo-2-chlorobenzoyl chloride to form the corresponding
benzophenone derivative.[1] This is followed by reduction of the ketone to yield the
diarylmethane aglycone.

e Glycosylation: The aglycone is then coupled with a protected D-gluconolactone derivative.
This is typically achieved through lithiation of the aglycone followed by nucleophilic addition
to the lactone.
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e Reduction and Deprotection: The resulting lactol is then reduced, often using a silane
reducing agent, and the protecting groups on the glucose moiety are removed to yield the

final product, henagliflozin.

Mechanism of Action

Henagliflozin exerts its therapeutic effect by inhibiting SGLT2, a high-capacity, low-affinity
glucose transporter located almost exclusively in the S1 segment of the proximal convoluted

tubule of the kidney.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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